molecular formula C12H7Cl2F3 B3042234 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene CAS No. 537033-72-0

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene

Cat. No. B3042234
CAS RN: 537033-72-0
M. Wt: 279.08 g/mol
InChI Key: IWYYQBKIAIAPFG-UHFFFAOYSA-N
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Description

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C12H7Cl2F3 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1 and 8 positions with chlorine atoms, at the 2 position with a methyl group, and at the 6 position with a trifluoromethyl group .

Scientific Research Applications

Organometallic Chemistry

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is involved in organometallic chemistry. Specifically, it serves as a precursor for synthesizing reactive dicuprate/CuCl aggregates. For instance, the compound reacts with 1,8-dilithionaphthalene and copper chloride to form a highly reactive complex, Nap(Cu₄Cl₂)(TMEDA)₂ (Nap = naphthalene-1,8-diyl, TMEDA = tetramethylethylenediamine). The X-ray crystal structure reveals a bent parallelogram-shaped core with terminally bonded chlorine atoms, and the naphthalene ring bridges two copper atoms through carbon atoms in the 1 and 8 positions (peri-positions) .

Safety and Hazards

While the specific safety and hazards information for 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is not available, it is generally advisable to avoid contact with skin and eyes, and to avoid breathing in any vapors, mist, or gas that the substance may produce . It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

1,8-dichloro-2-methyl-6-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3/c1-6-2-3-7-4-8(12(15,16)17)5-9(13)10(7)11(6)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYYQBKIAIAPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C(C=C2C=C1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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